Suc-Ala-Ala-Pro-Nva-pNA

Descripción general

Descripción

Suc-Ala-Ala-Pro-Nva-pNA is a tetrapeptide . It is a white to faint yellow powder . It is one of the most potent trypsin inhibitors that has been identified to date and it has been shown to inhibit pancreatic trypsin with a potency similar to that of the synthetic inhibitor benzamidine .

Synthesis Analysis

The synthesis of Suc-Ala-Ala-Pro-Nva-pNA has been reported . It is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It binds to the active site of trypsin, preventing proteolysis of peptides . This inhibition is reversible because it does not bind covalently to any other sites on the enzyme .Molecular Structure Analysis

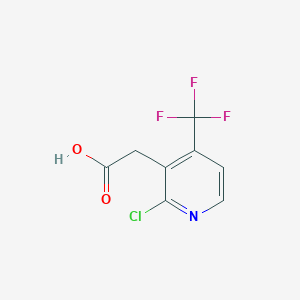

The molecular formula of Suc-Ala-Ala-Pro-Nva-pNA is C30H36N6O9 . The molecular weight is 624.6 .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by Peptidyl propyl cis-trans isomerase (PPIase) .Physical And Chemical Properties Analysis

Suc-Ala-Ala-Pro-Nva-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .Aplicaciones Científicas De Investigación

Trypsin Inhibition

Suc-Ala-Ala-Pro-Nva-pNA is known as a potent trypsin inhibitor, which means it can prevent the action of trypsin, an enzyme involved in the digestion of proteins in the pancreas. This application is significant in research that studies digestive enzymes and their regulation .

Enzyme Activity Assays

The compound can be used as a substrate in enzyme activity assays. When enzymatic cleavage occurs, it yields a product (such as 4-nitroaniline) that can be detected under certain conditions, providing a method to measure enzyme activity .

Mecanismo De Acción

Target of Action

The primary target of the compound Suc-Ala-Ala-Pro-Nva-pNA is Prolyl Endopeptidase (PEP) . PEP is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues. It plays a crucial role in the metabolism of proline-containing peptides and is involved in the breakdown of various physiological peptides.

Mode of Action

Suc-Ala-Ala-Pro-Nva-pNA serves as a substrate for PEP . The enzyme cleaves the peptide bond in the substrate, leading to a change in its structure. This cleavage is a key part of the enzyme’s function and is essential for its role in peptide metabolism.

Biochemical Pathways

The action of Suc-Ala-Ala-Pro-Nva-pNA primarily affects the proline metabolic pathway . By serving as a substrate for PEP, it influences the breakdown and synthesis of proline-containing peptides. The downstream effects of this can impact various physiological processes, as proline-containing peptides play numerous roles in the body.

Pharmacokinetics

For instance, it has been reported that the compound is soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Result of Action

The cleavage of Suc-Ala-Ala-Pro-Nva-pNA by PEP results in the formation of smaller peptides . This can influence various cellular processes, as these peptides can have diverse biological activities. For example, they can act as signaling molecules or be further metabolized by the cell.

Action Environment

The action of Suc-Ala-Ala-Pro-Nva-pNA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the activity and stability of PEP . Additionally, the presence of other molecules, such as inhibitors or activators of PEP, can also affect the interaction between Suc-Ala-Ala-Pro-Nva-pNA and its target enzyme.

Safety and Hazards

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNJYFEOLWFHC-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Ala-Pro-Nva-pNA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.